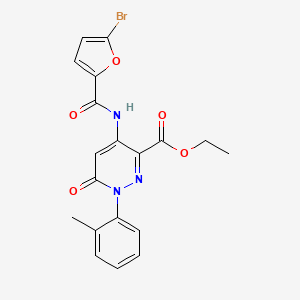

![molecular formula C15H11ClN2O2 B6483150 N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-35-8](/img/structure/B6483150.png)

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a compound that belongs to the class of pyridine compounds . Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Molecular Structure Analysis

Pyridine compounds, including “this compound”, contain a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines its interaction with a specific protein .Wissenschaftliche Forschungsanwendungen

N-CP-MFP-2-CA has been studied for its potential applications in medicinal chemistry, pharmacology and biochemistry. It has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In vitro studies have shown that N-CP-MFP-2-CA has the potential to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancer. Additionally, N-CP-MFP-2-CA has been found to have anti-diabetic and anti-inflammatory properties. It has also been shown to inhibit the growth of certain fungi and bacteria.

Wirkmechanismus

Target of Action

The primary targets of N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide are the G protein-coupled receptor kinase 2 (GRK2) and phosphoinositide-specific phospholipase C-γ (PLC-γ) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors, while PLC-γ is an enzyme that plays a key role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

This compound interacts with its targets through hydrogen bonding. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2 and PLC-γ, thereby affecting their downstream signaling pathways .

Biochemical Pathways

The inhibition of GRK2 and PLC-γ by this compound affects several biochemical pathways. The inhibition of GRK2 can affect G protein-coupled receptor signaling, which plays a crucial role in various physiological processes . On the other hand, the inhibition of PLC-γ can affect the phosphoinositide signaling pathway, which is involved in various cellular processes including cell motility .

Result of Action

The inhibition of GRK2 and PLC-γ by this compound can result in various molecular and cellular effects. For instance, the inhibition of GRK2 can affect the regulation of G protein-coupled receptors, potentially leading to altered cellular responses . The inhibition of PLC-γ can affect cell motility, potentially inhibiting the invasion and dissemination of tumor cells .

Vorteile Und Einschränkungen Für Laborexperimente

N-CP-MFP-2-CA has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of biological assays. Additionally, it has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using N-CP-MFP-2-CA in laboratory experiments. It can be toxic in high concentrations, and its effects may vary depending on the cell type or organism being studied. Additionally, the mechanism of action of N-CP-MFP-2-CA is not fully understood, making it difficult to predict its effects in certain situations.

Zukünftige Richtungen

N-CP-MFP-2-CA has potential applications in the treatment of various diseases, including cancer, diabetes, and autoimmune diseases. Further research is needed to better understand the mechanism of action of N-CP-MFP-2-CA and to identify its potential therapeutic uses. Additionally, further studies are needed to evaluate the safety and efficacy of N-CP-MFP-2-CA in humans. Additionally, further research is needed to explore the potential of N-CP-MFP-2-CA as an anti-cancer agent and to identify new targets for its therapeutic use. Finally, further studies are needed to explore the potential of N-CP-MFP-2-CA as an antioxidant and to identify new targets for its antioxidant activity.

Synthesemethoden

N-CP-MFP-2-CA is synthesized by a series of chemical reactions. The first step involves the reaction of 3-chlorophenylacetic acid with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid to form the amide. This reaction is carried out in the presence of anhydrous sodium carbonate and a catalytic amount of p-toluenesulfonic acid. The second step involves the formation of the amide by the reaction of the amide with a base, such as sodium hydroxide. The product of this reaction is then purified by recrystallization.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPWDCIZTYTMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide](/img/structure/B6483073.png)

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6483077.png)

![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6483078.png)

![N-(3-acetylphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6483085.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6483091.png)

![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide](/img/structure/B6483092.png)

![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide](/img/structure/B6483094.png)

![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)

![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)

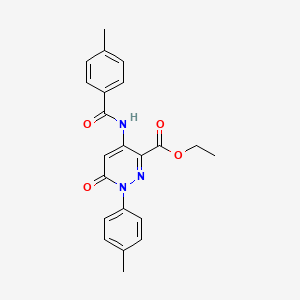

![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)